molecular formula C17H21N3O4 B2445809 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide CAS No. 1105207-86-0

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide

Cat. No. B2445809
CAS RN: 1105207-86-0
M. Wt: 331.372
InChI Key: IXHQJGRMKARSMY-UHFFFAOYSA-N
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Description

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Evaluation and DNA Interaction

A study detailed the synthesis and cytotoxic evaluation of acyl derivatives of a quinone-based system, including derivatives with similar structures to the specified compound, showing high efficacy against certain cancer cell lines and potential for DNA interaction and modulation of small heat shock proteins (Gomez-Monterrey et al., 2011)[https://consensus.app/papers/design-synthesis-cytotoxic-evaluation-acyl-derivatives-gomezmonterrey/150108245f055d10870eda7083944c86/?utm_source=chatgpt].

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl and tetrahydropyrimidine derivatives derived from natural compounds like visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].

Herbicidal Activity

A series of compounds containing pyrimidine and thiadiazole rings were synthesized and shown to have selective herbicidal activity, highlighting a potential application in agriculture (Liu & Shi, 2014)[https://consensus.app/papers/synthesis-herbicidal-activity-2aroxypropanamides-liu/727fb745fbef5de39333ecb6cd67b066/?utm_source=chatgpt].

Photoreactions in Organic Chemistry

The photoreactions of N,N-dimethylpyruvamide, a compound with structural similarities, were studied, contributing to the understanding of organic photochemical processes (Shima et al., 1984)[https://consensus.app/papers/organic-reactions-photoreactions-nndimethylpyruvamide-shima/7a3214c092df5250b5a2a02b7b52b438/?utm_source=chatgpt].

Chemical Reactivity and Synthesis

Investigations into the chemical reactivity of biginelli-type compounds, including the synthesis of new dihydropyrimidine derivatives, provide insight into the versatility of these compounds in chemical synthesis (Namazi et al., 2001)[https://consensus.app/papers/investigation-chemical-reactivity-positions-c6methyl-namazi/f9e334969f8f515485355be100ca9c91/?utm_source=chatgpt].

properties

IUPAC Name

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-24-14-8-6-5-7-13(14)19-15(21)10-9-12-11(2)18-17(23)20(3)16(12)22/h5-8H,4,9-10H2,1-3H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQJGRMKARSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=C(NC(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 30865565

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